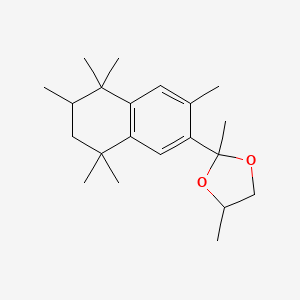

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-

CAS No.: 131812-48-1

Cat. No.: VC16998924

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131812-48-1 |

|---|---|

| Molecular Formula | C21H32O2 |

| Molecular Weight | 316.5 g/mol |

| IUPAC Name | 2-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C21H32O2/c1-13-9-18-17(19(4,5)11-14(2)20(18,6)7)10-16(13)21(8)22-12-15(3)23-21/h9-10,14-15H,11-12H2,1-8H3 |

| Standard InChI Key | OKMNDOGDSXEHMU-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C2=C(C1(C)C)C=C(C(=C2)C3(OCC(O3)C)C)C)(C)C |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

The compound is registered under CAS 131812-48-1 with the molecular formula C₂₁H₃₂O₂ and a molecular weight of 316.48 g/mol . Its European Community (EC) number is 639-054-0, and the DSSTox Substance ID is DTXSID90869805. The IUPAC name systematically describes its structure: 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-1,3-dioxolane .

Structural Features

The molecule comprises:

-

A 1,3-dioxolane ring (five-membered cyclic acetal with oxygen at positions 1 and 3)

-

Two methyl groups at positions 2 and 4 of the dioxolane

-

A polycyclic substituent featuring:

-

A tetrahydro naphthalene system (5,6,7,8-tetrahydro)

-

Six methyl groups at positions 3,5,5,6,8,8

-

Aromatic conjugation in the naphthalenyl moiety

-

This structure combines the electron-rich dioxolane ring with the sterically demanding hexamethyltetralin group, creating unique electronic and spatial properties .

Synthesis and Manufacturing Processes

General Dioxolane Synthesis

1,3-Dioxolanes are typically synthesized through:

-

Acetalization/Ketalization: Condensation of aldehydes/ketones with ethylene glycol using acid catalysts (e.g., p-toluenesulfonic acid) .

-

Hypervalent Iodine-Mediated Oxidation: Stereoselective assembly of alkenes, carboxylic acids, and silyl enol ethers to form substituted dioxolanes .

| Method | Reagents | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Ethylene glycol, p-TsOH | 60-75 | Low | |

| Hypervalent Iodine | PhI(OAc)₂, RCOOH, Silyl enol ether | 45-82 | High |

Physical and Chemical Properties

Predicted Properties

Based on structural analogs:

-

Boiling Point: Estimated 280-300°C (high due to molecular weight)

-

Solubility: Lipophilic (logP ≈ 5.2) with limited water solubility

-

Stability: Acid-sensitive due to acetal linkage

Spectral Characteristics

While experimental data is unavailable, computational predictions suggest:

-

¹H NMR:

-

δ 1.2-1.8 ppm (multiplets from tetrahydro naphthalene CH₂)

-

δ 1.9-2.1 ppm (singlets for six methyl groups)

-

δ 3.5-4.2 ppm (dioxolane ring protons)

-

-

IR: Strong C-O-C stretching at 1100 cm⁻¹

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Test against viral proteases and fungal CYP51 enzymes.

-

Evaluate cytotoxic activity in cancer cell lines.

-

-

Material Characterization:

-

Determine glass transition temperature (Tg) in polymer blends.

-

Study surface tension properties for surfactant applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume